Cochliobolic acid
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Overview
Description
Cochliobolic acid is a novel metabolite produced by the fungus Cochliobolus lunatus. This compound has garnered significant interest due to its unique biological activities, including its ability to inhibit the binding of transforming growth factor-alpha to the epidermal growth factor receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cochliobolic acid typically involves the cultivation of Cochliobolus lunatus under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale fermentation. The fungus is grown in bioreactors under controlled conditions, and the metabolite is subsequently extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Cochliobolic acid, like other carboxylic acids, can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acyl chlorides.
Scientific Research Applications
Cochliobolic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study carboxylic acid reactions.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific growth factor receptors.
Industry: Utilized in the production of various biotechnological products and secondary metabolites.
Mechanism of Action
Cochliobolic acid exerts its effects by inhibiting the binding of transforming growth factor-alpha to the epidermal growth factor receptor. This inhibition disrupts the signaling pathways mediated by the epidermal growth factor receptor, which are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Fusaric acid: Another fungal metabolite with inhibitory effects on specific receptors.
Penicillic acid: Known for its antimicrobial properties.
Aflatoxin: A well-known mycotoxin with significant biological activity.
Uniqueness: Cochliobolic acid is unique due to its specific inhibitory action on the epidermal growth factor receptor, which distinguishes it from other similar fungal metabolites .
Properties
CAS No. |
185846-15-5 |
---|---|
Molecular Formula |
C25H30O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1 |
InChI Key |
UWFRQOWLUPERFN-WUSQRGMKSA-N |
SMILES |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
Isomeric SMILES |
CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O |
Canonical SMILES |
CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |
Synonyms |
Cochliobolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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